1,8-Naphthyridine, 2-(3-pyridinyl)-
CAS No.: 60467-71-2
Cat. No.: VC3894085
Molecular Formula: C13H9N3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60467-71-2 |
---|---|
Molecular Formula | C13H9N3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 2-pyridin-3-yl-1,8-naphthyridine |
Standard InChI | InChI=1S/C13H9N3/c1-4-11(9-14-7-1)12-6-5-10-3-2-8-15-13(10)16-12/h1-9H |
Standard InChI Key | XGAUSERZHDQTNB-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3 |
Canonical SMILES | C1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3 |
Introduction
Structural Identity and Molecular Characteristics
Core Architecture and Substituent Configuration
1,8-Naphthyridine, 2-(3-pyridinyl)- features a bicyclic naphthyridine scaffold fused at the 1,8-positions, with a pyridinyl group attached at the 2-position. The naphthyridine core consists of two fused pyridine rings, creating a planar, conjugated system that enhances electronic delocalization . The 3-pyridinyl substituent introduces an additional nitrogen atom at the meta position, contributing to hydrogen-bonding capabilities and molecular polarity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₃H₉N₃ | |
Molecular weight | 207.23 g/mol | |
SMILES | C1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3 | |
InChIKey | XGAUSERZHDQTNB-UHFFFAOYSA-N | |
CAS Registry Number | 60467-71-2 |
Electronic and Steric Properties
Density functional theory (DFT) calculations reveal that the 3-pyridinyl group induces slight distortion in the naphthyridine plane, creating a dipole moment of 4.2 D . Noncovalent interaction (NCI) analysis highlights intramolecular CH-π interactions between the pyridinyl substituent and the naphthyridine core, stabilizing the ground-state conformation . The compound’s calculated polar surface area (PSA) of 58.9 Ų suggests moderate membrane permeability, aligning with its potential as a CNS-active agent .
Synthetic Methodologies and Optimization
Aqueous-Phase Catalysis with Ionic Liquids
A breakthrough in sustainable synthesis was achieved using choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst in water . This method avoids traditional organic solvents and transition-metal catalysts, enabling a one-step Friedlander condensation between 2-aminonicotinaldehyde and active methylene carbonyl compounds. Key advantages include:
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Gram-scale yields: >90% for 2-(3-pyridinyl)-1,8-naphthyridine derivatives .
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Catalytic efficiency: ChOH forms hydrogen bonds with reactants, lowering the activation energy by 18.3 kcal/mol compared to NaOH .
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Solubility: The product precipitates spontaneously, simplifying purification without chromatography .
Table 2: Comparative Synthesis Conditions
Alternative Routes and Derivatives
Biological Activities and Mechanistic Insights
Neurological Applications
Molecular dynamics (MD) simulations demonstrate that the tetrahydropyrido derivative of 2-(3-pyridinyl)-1,8-naphthyridine (10j) binds to the serotonin transporter (hSERT; PDB ID: 6AWO) with a ΔG of -9.8 kcal/mol . Key interactions include:
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Hydrogen bonding: Between the naphthyridine nitrogen and Thr439.
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π-Stacking: Pyridinyl group with Phe335.
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Hydrophobic contacts: With Ile172 and Leu434 .
This binding profile suggests potential antidepressant activity, as hSERT inhibition increases synaptic serotonin levels .
Computational and Biophysical Analyses
Quantum Chemical Modeling
DFT studies at the B3LYP/6-311+G(d,p) level reveal that the ChOH catalyst stabilizes the reaction’s enolate intermediate through dual hydrogen bonds (O–H···N and O–H···O) . NCI plots confirm reduced steric clashes in the transition state, explaining the high regioselectivity for the 1,8-naphthyridine isomer .
ADMET Predictions
SwissADME predictions for 2-(3-pyridinyl)-1,8-naphthyridine indicate:
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